molecular formula C16H18N2O B250559 N-benzyl-N-isopropylnicotinamide

N-benzyl-N-isopropylnicotinamide

Cat. No.: B250559
M. Wt: 254.33 g/mol
InChI Key: ZQUBCOJMFRCLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-isopropylnicotinamide, also known as BINA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BINA belongs to the class of compounds known as nicotinamides, which have been studied extensively for their diverse biological activities.

Mechanism of Action

N-benzyl-N-isopropylnicotinamide is believed to exert its therapeutic effects through multiple mechanisms of action. One of the key mechanisms is its ability to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on sirtuins and neurotransmitters, this compound has been shown to reduce oxidative stress, improve mitochondrial function, and modulate gene expression. These effects have been linked to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-N-isopropylnicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier, making it an attractive candidate for drug development. However, this compound also has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several possible future directions for research on N-benzyl-N-isopropylnicotinamide. One area of interest is in the development of more potent derivatives of this compound that can be used for drug development. Another area of research is in understanding the molecular mechanisms underlying its effects on sirtuins and neurotransmitters. Finally, this compound may have potential applications in other areas of research, such as cancer and metabolic diseases.

Synthesis Methods

N-benzyl-N-isopropylnicotinamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of N-benzyl-2-bromoacetamide, which is then reacted with isopropylamine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-benzyl-N-isopropylnicotinamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-benzyl-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O/c1-13(2)18(12-14-7-4-3-5-8-14)16(19)15-9-6-10-17-11-15/h3-11,13H,12H2,1-2H3

InChI Key

ZQUBCOJMFRCLRL-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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